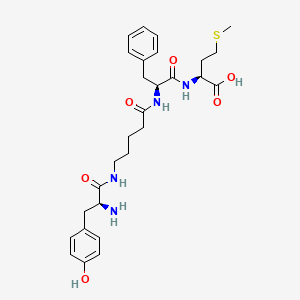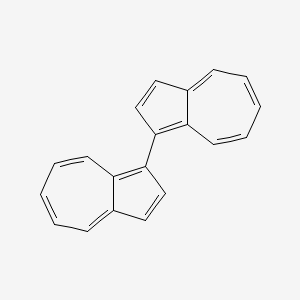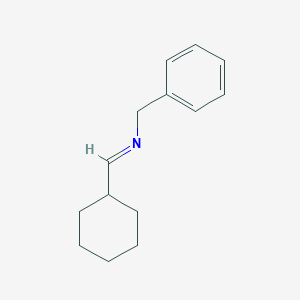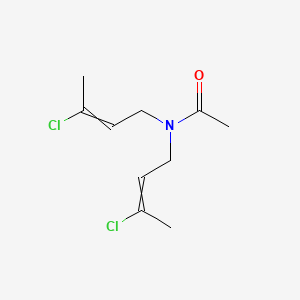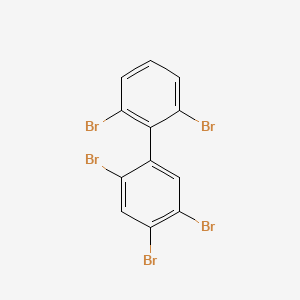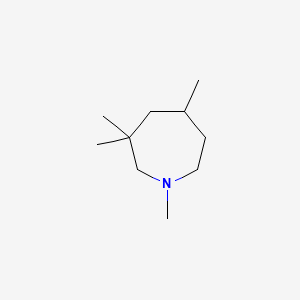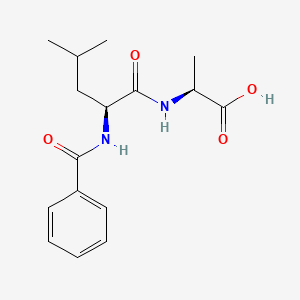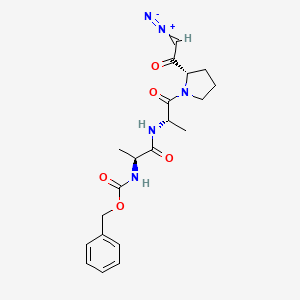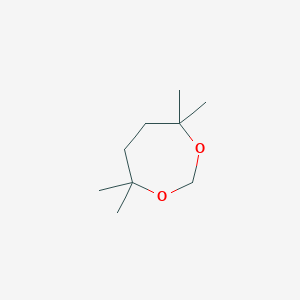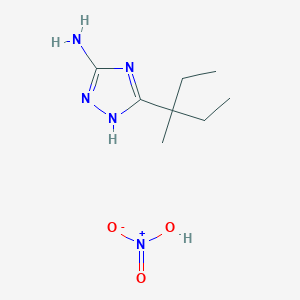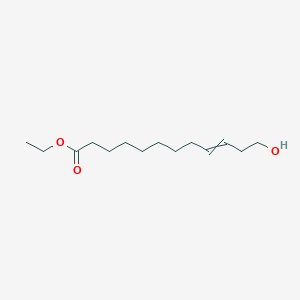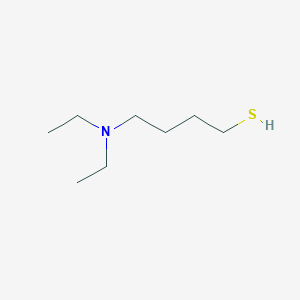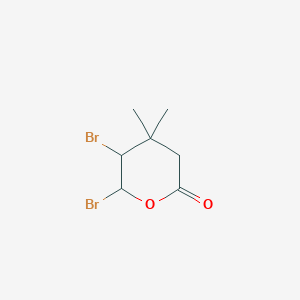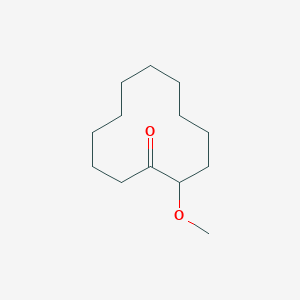
2-Methoxycyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclododecan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-carbon ring with a methoxy group (-OCH3) and a ketone functional group (C=O) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Methoxycyclododecan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a dodecanol derivative, followed by the introduction of the methoxy group and the ketone functionality. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Methoxycyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methoxycyclododecanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield cyclododecanone and methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclododecan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive odor and chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxycyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity The pathways involved may include enzyme-catalyzed transformations, receptor binding, and subsequent signal transduction processes
Vergleich Mit ähnlichen Verbindungen
2-Methoxycyclododecan-1-one can be compared with other similar compounds, such as:
Cyclododecanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxycyclohexanone: A smaller ring structure with similar functional groups, used in different applications due to its size and reactivity.
Cyclododecanol: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its twelve-carbon ring structure combined with the methoxy and ketone functional groups, which impart specific chemical and physical properties that are valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
76331-08-3 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methoxycyclododecan-1-one |
InChI |
InChI=1S/C13H24O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
InChI-Schlüssel |
CQROJZVEVHVKAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


